molecular formula C9H13N3O4 B1201005 Histopine CAS No. 25303-09-7

Histopine

Cat. No. B1201005
CAS RN: 25303-09-7
M. Wt: 227.22 g/mol
InChI Key: KEMGAOPOGGLPBQ-MSZQBOFLSA-N
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Description

Histopine is a bioactive chemical . It is an unusual amino acid derivative of histidine . The gross structure of Histopine was previously assigned as N-(1-Carboxyethyl)-L-histidine .


Synthesis Analysis

Histopine was isolated from crown gall tumors of sunflowers (Helianthus annus) inoculated with Agrobacterium tumefaciens strain B6 . A diastereomeric mixture containing histopine was readily prepared by reductive alkylation of (S)-histidine with pyruvic acid and sodium cyanoborohydride .


Molecular Structure Analysis

The chemical formula of Histopine is C9H13N3O4 . Its exact mass is 227.09 and its molecular weight is 227.220 . The elemental analysis shows that it contains Carbon (47.57%), Hydrogen (5.77%), Nitrogen (18.49%), and Oxygen (28.16%) .


Physical And Chemical Properties Analysis

Histopine is a solid powder . It is soluble in DMSO . The storage condition is dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .

Scientific Research Applications

  • Histopine is identified as an unusual amino acid derivative of histidine, isolated from crown gall tumors of sunflowers inoculated with Agrobacterium tumefaciens strain B6. It was previously assigned the gross structure N-(1-carboxyethyl) histidine (Bates, Kaushal, Deng, & Sciaky, 1984).

  • The synthesis of four diastereoisomers of histopine has been described, providing insights into their physicochemical properties. This research helped in understanding the configurations of these isomers (Kitajima, Waki, & Izumiya, 1982).

  • Another study on the synthesis of histopine diastereoisomers further contributed to the understanding of their properties and configurations, highlighting the significance of histopine in biochemical research (Kitajima, Waki, & Izumiya, 1983).

  • A distinct research identified a new amino acid derivative, similar to histopine, in crown gall tumor tissue. This finding emphasized the unique composition of crown gall tumors and the potential biological significance of such derivatives (Kemp, 1977).

properties

IUPAC Name

(2S)-2-(1-carboxyethylamino)-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-5(8(13)14)12-7(9(15)16)2-6-3-10-4-11-6/h3-5,7,12H,2H2,1H3,(H,10,11)(H,13,14)(H,15,16)/t5?,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMGAOPOGGLPBQ-MSZQBOFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(CC1=CN=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)N[C@@H](CC1=CN=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30276579
Record name n-(1-carboxyethyl)-l-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Histopine

CAS RN

25303-09-7, 85027-27-6
Record name Histopine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025303097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name n-(1-carboxyethyl)-l-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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